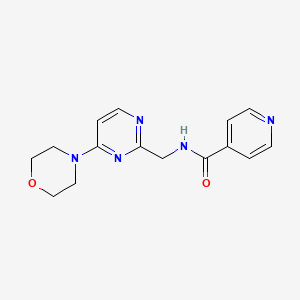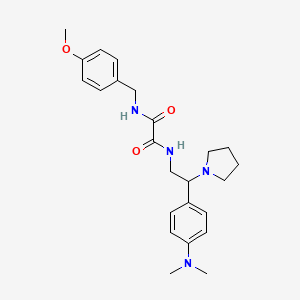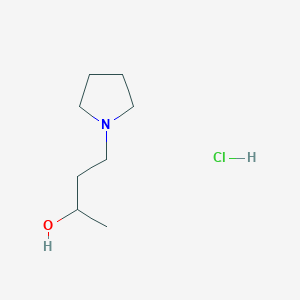![molecular formula C18H19N5O2 B2880190 1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine CAS No. 1030097-32-5](/img/structure/B2880190.png)
1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine” is a complex organic molecule. It contains several functional groups including a piperidine ring, a carbonyl group, and a phenoxy group. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of a piperidine ring indicates a cyclic structure, while the various other functional groups (carbonyl, phenoxy) suggest a high degree of functionalization . This could result in a variety of interesting chemical properties .Wissenschaftliche Forschungsanwendungen
Highly Potent Fluorescence-Tagged Ligands
Research has explored the coupling of (3-phenoxypropyl)piperidine derivatives with fluorescent moieties to create novel histamine H3 receptor ligands. These compounds, starting from piperidine, display high affinities to the histamine hH3 receptor with Ki values ranging from 13.4 to 0.048 nM. Their potent ligand capabilities suggest uses in identifying and understanding binding sites on the histamine H3 receptor. In vivo screenings have shown antagonist potencies, indicating their potential in medical imaging or as diagnostic tools (Amon et al., 2007).
Antiarrhythmic Activity
Alpha,alpha-diaryl-1-piperidinebutanols, including derivatives of the compound , have been evaluated for their antiarrhythmic activity. The research indicates that the 2,6-dimethylpiperidine group yields compounds with optimal antiarrhythmic profiles. These findings suggest the compound's relevance in developing new antiarrhythmic medications (Hoefle et al., 1991).
Anti-Osteoporotic Agent
The compound has been studied as an anti-osteoporotic agent, showing effectiveness in inhibiting femoral bone loss in neurectomized rats. It also decreased urinary pyridinoline and deoxypyridinoline excretion, markers of bone resorption. These results point to its potential application in treating osteoporosis-related conditions (Uchii et al., 1998).
Sigma(1) Receptor Ligands
Research on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, including those structurally related to the compound , has highlighted their affinity and selectivity for sigma(1) receptors. These findings support their use in PET experiments and potentially in tumor research and therapy, given their antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).
Corrosion Inhibition
The compound has also been studied in the context of corrosion inhibition, particularly on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of related piperidine derivatives, indicating their potential application in corrosion prevention strategies (Kaya et al., 2016).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the potential mechanisms of action for this compound .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is highly reactive or unstable, it could pose a risk of explosion or fire. Additionally, if it is toxic or bioactive, it could pose health risks. Without specific information, it’s difficult to provide a detailed safety assessment .
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For example, if it has interesting chemical properties, it could be studied further for potential use in chemical synthesis or as a building block for more complex molecules. Alternatively, if it has bioactive properties, it could be investigated for potential use as a drug .
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-10-17(22-18(20-13)23-8-2-3-9-23)25-12-16(24)21-15-6-4-14(11-19)5-7-15/h4-7,10H,2-3,8-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHDZTOQFSWRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)

![(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2880111.png)

![2-[1-[(4-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2880115.png)

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2880118.png)

![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)


![3-(3-Methylbutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880127.png)
![(N,N'-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2880129.png)
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2880130.png)